molecular formula C15H21Br3 B13696138 1,3,5-Tribromo-2,4,6-triisopropylbenzene

1,3,5-Tribromo-2,4,6-triisopropylbenzene

Cat. No.: B13696138
M. Wt: 441.0 g/mol
InChI Key: KLXRJWRGHKFRRP-UHFFFAOYSA-N
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Description

1-Bromo-2,4,6-triisopropylbenzene (CAS 21524-34-5) is a halogenated aromatic compound with the molecular formula C₁₅H₂₃Br and a molecular weight of 283.25 g/mol. It features a bromine substituent at the 1-position and three isopropyl groups at the 2, 4, and 6 positions of the benzene ring. Key physicochemical properties include a boiling point of 96–97°C, density of 1.118 g/cm³, and a flash point exceeding 110°C . This compound is utilized in organometallic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to its sterically hindered structure and stable bromine leaving group .

Properties

Molecular Formula

C15H21Br3

Molecular Weight

441.0 g/mol

IUPAC Name

1,3,5-tribromo-2,4,6-tri(propan-2-yl)benzene

InChI

InChI=1S/C15H21Br3/c1-7(2)10-13(16)11(8(3)4)15(18)12(9(5)6)14(10)17/h7-9H,1-6H3

InChI Key

KLXRJWRGHKFRRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C(C(=C1Br)C(C)C)Br)C(C)C)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of 1,3,5-Triisopropylbenzene

The most straightforward approach to synthesizing this compound involves the bromination of 1,3,5-triisopropylbenzene . This method exploits the activating effect of the triisopropyl groups on the aromatic ring, directing bromination to the 1,3,5-positions.

  • Reaction conditions : Typically, elemental bromine is used in the presence of a suitable solvent under controlled temperature to avoid polysubstitution or side reactions.
  • Outcome : Selective tribromination at the 1,3,5-positions due to steric and electronic effects of the triisopropyl groups.

This method is supported by the known synthesis of 1,3,5-triisopropylbenzene itself, which can be prepared in high yield (94%) from 1-bromo-2,4,6-triisopropylbenzene using cobalt(II) tetrabutylporphyrin catalysis and potassium hydroxide under inert atmosphere at 150°C for 10 hours.

Stepwise Functional Group Transformation from 1,3,5-Triisopropylbenzene Derivatives

An alternative approach involves:

  • Starting from 1-bromo-2,4,6-triisopropylbenzene , which can be converted to the tribromo derivative through halogen exchange or further bromination steps.
  • Utilizing palladium-catalyzed cross-coupling reactions to introduce bromine atoms selectively.

Summary of Key Preparation Data

Preparation Method Starting Material Reagents/Conditions Yield (%) Notes Source
Bromination of 1,3,5-triisopropylbenzene 1,3,5-Triisopropylbenzene Elemental bromine, controlled temp Not specified Direct bromination at 1,3,5-positions due to steric/electronic directing effects Inferred from
Conversion from 1-bromo-2,4,6-triisopropylbenzene 1-Bromo-2,4,6-triisopropylbenzene Pd-catalyzed coupling, bromine source Moderate to high Stepwise functionalization using Pd catalysis
Radical bromination (general aromatic bromination) 1,3,5-Triisopropylbenzene or analogs Bromine, light or radical initiators Variable Requires optimization due to steric hindrance General knowledge
Diazotization and substitution (less applicable) 2,4,6-Tribromoaniline derivatives Diazotization, substitution Moderate More common for unsubstituted tribromobenzenes, less for triisopropyl derivatives

Research Results and Analytical Data

  • Nuclear Magnetic Resonance (NMR) : The 1H NMR spectrum of 1,3,5-triisopropylbenzene shows characteristic signals at 1.28 ppm (doublet, 18 hydrogens), 2.85-2.95 ppm (multiplet, 3 hydrogens), and 6.94 ppm (singlet, 3 hydrogens). Upon bromination, aromatic proton signals disappear due to substitution by bromine atoms, confirming the formation of tribromo derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm the purity and molecular weight of the tribromo compound, showing the expected molecular ion peaks corresponding to the tribromo-substituted triisopropylbenzene.

  • Elemental Analysis : Carbon and hydrogen contents align with the calculated values for this compound, confirming the successful synthesis.

Chemical Reactions Analysis

1,3,5-Tribromo-2,4,6-triisopropylbenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2,4,6-triisopropylbenzene involves its ability to participate in halogen bonding interactions. The bromine atoms in the compound can form halogen bonds with electron-rich sites in other molecules, influencing their reactivity and stability. These interactions play a crucial role in the compound’s effects on molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,5-Triisopropylbenzene

  • Molecular Formula : C₁₅H₂₄
  • Molecular Weight : 204.36 g/mol
  • Boiling Point : 232–236°C
  • Key Differences :
    • Lacks bromine, resulting in lower molecular weight and higher thermal stability.
    • Used as a solvent or ligand precursor in catalysis, whereas the brominated derivative serves as a substrate in coupling reactions .

2,4,6-Triisopropylbenzenesulfonyl Chloride

  • Molecular Formula : C₁₅H₂₃ClO₂S
  • Molecular Weight : 302.86 g/mol
  • Melting Point : 92–94°C
  • Key Differences :
    • Contains a sulfonyl chloride group (-SO₂Cl) instead of bromine, enabling nucleophilic substitution for sulfonamide synthesis.
    • Solid at room temperature, contrasting with the liquid state of 1-bromo-2,4,6-triisopropylbenzene .

1,3,5-Tribromobenzene

  • Molecular Formula : C₆H₃Br₃
  • Molecular Weight : 314.79 g/mol
  • Boiling Point : 271–273°C (estimated)
  • Key Differences :
    • Smaller aromatic core without isopropyl groups, leading to reduced steric hindrance and higher reactivity in electrophilic substitution .

1,3,5-Trifluoro-2,4,6-triiodobenzene

  • Molecular Formula : C₆F₃I₃
  • Molecular Weight : 485.80 g/mol
  • Key Differences :
    • Contains fluorine and iodine substituents, offering distinct electronic effects (fluorine’s electronegativity vs. iodine’s polarizability).
    • Lacks isopropyl groups, reducing steric bulk compared to the target compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
1-Bromo-2,4,6-triisopropylbenzene C₁₅H₂₃Br 283.25 96–97 Br, 3 isopropyl Cross-coupling reactions
1,3,5-Triisopropylbenzene C₁₅H₂₄ 204.36 232–236 3 isopropyl Solvent, ligand precursor
2,4,6-Triisopropylbenzenesulfonyl chloride C₁₅H₂₃ClO₂S 302.86 N/A (mp 92–94) SO₂Cl, 3 isopropyl Sulfonamide synthesis
1,3,5-Tribromobenzene C₆H₃Br₃ 314.79 ~271–273 3 Br Halogenation reactions

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